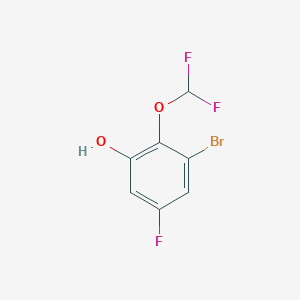

3-Bromo-2-difluoromethoxy-5-fluorophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

3-bromo-2-(difluoromethoxy)-5-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O2/c8-4-1-3(9)2-5(12)6(4)13-7(10)11/h1-2,7,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHUWCWDCFUGXGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)OC(F)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-difluoromethoxy-5-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 3-Bromo-2-difluoromethoxy-5-fluorophenol, a valuable building block in medicinal chemistry and drug discovery. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway.

Introduction

This compound is a highly functionalized aromatic compound. The presence of a bromine atom allows for further molecular elaboration through various cross-coupling reactions. The difluoromethoxy group is a bioisostere of a hydroxyl or methoxy group, often introduced to modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability. The fluorine substituent can further influence the electronic properties and binding interactions of a final drug candidate. This guide outlines a two-step synthesis route commencing with the preparation of the key intermediate, 3-Bromo-5-fluorophenol.

Synthesis Pathway Overview

The proposed synthesis of this compound is a two-step process:

-

Step 1: Synthesis of 3-Bromo-5-fluorophenol. This intermediate is prepared from 1,3,5-trifluorobenzene through a nucleophilic aromatic substitution reaction.

-

Step 2: Difluoromethoxylation of 3-Bromo-5-fluorophenol. The phenolic hydroxyl group is then converted to a difluoromethoxy group using a suitable difluorocarbene precursor.

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-5-fluorophenol

This procedure is adapted from a general method for the synthesis of fluorinated phenols.

Reaction:

Materials and Reagents:

| Reagent/Material | Purity | Supplier |

| 1,3,5-Trifluorobenzene | 98% | Sigma-Aldrich |

| Acetohydroxamic acid | 98% | Alfa Aesar |

| Potassium Carbonate (K₂CO₃) | 99% | J.T. Baker |

| Dimethylformamide (DMF) | Anhydrous | Acros Organics |

| Hydrobromic Acid (HBr) | 48% aq. | Fisher Scientific |

| Diethyl Ether (Et₂O) | ACS Grade | VWR Chemicals |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | EMD Millipore |

| Celite® | - | Sigma-Aldrich |

Procedure:

-

To a stirred solution of acetohydroxamic acid (1.1 equivalents) in anhydrous dimethylformamide (DMF, 5 mL per gram of starting material) under a nitrogen atmosphere, add potassium carbonate (2.0 equivalents).

-

Add 1,3,5-trifluorobenzene (1.0 equivalent) to the suspension and heat the mixture to 90 °C.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with diethyl ether (3 x volume of DMF).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate.

-

To the crude intermediate, add a 48% aqueous solution of hydrobromic acid (5.0 equivalents) and heat the mixture to reflux (approximately 125 °C).

-

Monitor the hydrolysis by TLC. Upon completion (typically 8-12 hours), cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with diethyl ether (3 x volume of HBr solution).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-Bromo-5-fluorophenol.

Quantitative Data (Estimated):

| Parameter | Value |

| Yield | 60-70% |

| Purity (HPLC) | >98% |

| Appearance | Off-white solid |

| Melting Point | 84-86 °C |

Step 2: Difluoromethoxylation of 3-Bromo-5-fluorophenol

This protocol is based on a well-established method for the difluoromethylation of phenols using sodium chlorodifluoroacetate.[1][2]

Reaction:

Materials and Reagents:

| Reagent/Material | Purity | Supplier |

| 3-Bromo-5-fluorophenol | >98% | (From Step 1) |

| Sodium Chlorodifluoroacetate | 97% | Sigma-Aldrich |

| Cesium Carbonate (Cs₂CO₃) | 99% | Alfa Aesar |

| Dimethylformamide (DMF) | Anhydrous | Acros Organics |

| Deionized Water | - | - |

| Diethyl Ether (Et₂O) | ACS Grade | VWR Chemicals |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | EMD Millipore |

Procedure:

-

In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, combine 3-Bromo-5-fluorophenol (1.0 equivalent) and cesium carbonate (1.5 equivalents).[2]

-

Add anhydrous dimethylformamide (DMF, 10 mL per gram of phenol) and deionized water (0.12 mL per mL of DMF).[2]

-

Stir the mixture at room temperature under a nitrogen atmosphere for 15 minutes.

-

Add sodium chlorodifluoroacetate (2.8 equivalents) in one portion.[2]

-

Heat the reaction mixture to 120 °C and stir vigorously for 2 hours.[2] Vigorous gas evolution (CO₂) will be observed.

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous mixture with diethyl ether (3 x volume of DMF).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 79% (for a similar substrate) | [3] |

| Purity (HPLC) | >98% | |

| Appearance | Colorless oil |

Visualization of Experimental Workflow

Figure 2: Experimental workflow for the synthesis of this compound.

Safety Information

-

1,3,5-Trifluorobenzene: Flammable liquid and vapor. Causes skin and eye irritation.

-

Acetohydroxamic acid: Harmful if swallowed. Causes skin and serious eye irritation.

-

Dimethylformamide (DMF): Combustible liquid. Harmful in contact with skin or if inhaled. May damage the unborn child.

-

Hydrobromic Acid (HBr): Causes severe skin burns and eye damage. May cause respiratory irritation.

-

Sodium Chlorodifluoroacetate: Harmful if swallowed. Causes skin and serious eye irritation.

-

Cesium Carbonate: Causes skin and serious eye irritation.

All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This technical guide provides a detailed and actionable pathway for the synthesis of this compound. The described two-step sequence, involving the initial formation of 3-Bromo-5-fluorophenol followed by a robust difluoromethoxylation, offers a reliable method for accessing this valuable fluorinated building block. The provided experimental protocols and quantitative data serve as a solid foundation for researchers in the fields of organic synthesis and drug development.

References

Physicochemical Properties of 3-Bromo-2-difluoromethoxy-5-fluorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the novel chemical entity, 3-Bromo-2-difluoromethoxy-5-fluorophenol. Due to the limited availability of experimental data for this specific compound, this document combines available identifiers from commercial suppliers with computationally predicted properties to offer a detailed profile for researchers. This guide also presents representative experimental protocols for the synthesis of structurally related aryl difluoromethyl ethers and the analysis of halogenated phenols, which can serve as a starting point for the development of specific methodologies for the target compound. Furthermore, a hypothetical biological context is explored through the discussion of the Nrf2 signaling pathway, a common target of phenolic compounds, to illustrate potential areas of investigation for this molecule.

Introduction

This compound is a halogenated and difluoromethoxylated phenolic compound with potential applications in medicinal chemistry and materials science. The unique combination of a bromine atom, a fluorine atom, and a difluoromethoxy group on the phenolic scaffold suggests that this molecule could exhibit interesting biological activities and chemical reactivity. Halogen atoms are known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, while the difluoromethoxy group can serve as a lipophilic hydrogen bond donor and a bioisostere for other functional groups. This guide aims to consolidate the available information and provide a predictive characterization of this compound to facilitate further research and development.

Physicochemical Properties

A summary of the key identifiers and predicted physicochemical properties of this compound is presented in Table 1. These predicted values offer initial estimates and should be confirmed through experimental validation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-Bromo-2-(difluoromethoxy)-5-fluorophenol | - |

| CAS Number | 1807244-29-6 | [1] |

| Molecular Formula | C₇H₄BrF₃O₂ | [1] |

| Molecular Weight | 257.00 g/mol | [1] |

| Predicted Boiling Point | 225.0 ± 40.0 °C at 760 mmHg | Predicted |

| Predicted Flash Point | 90.0 ± 27.3 °C | Predicted |

| Predicted Density | 1.842 ± 0.06 g/cm³ | Predicted |

| Predicted pKa | 6.88 ± 0.10 | Predicted |

| Predicted logP | 2.97 | Predicted |

| Predicted Water Solubility | 1.25 g/L at 25 °C | Predicted |

| Predicted Vapor Pressure | 0.1 ± 0.4 mmHg at 25 °C | Predicted |

| Predicted Refractive Index | 1.503 | Predicted |

Note: Predicted values are computationally generated and have not been experimentally verified. These values should be used as estimations.

Experimental Protocols

Due to the absence of specific published experimental protocols for this compound, this section provides representative methodologies for the synthesis of a structurally related compound class and the analysis of similar molecules. These protocols are intended to serve as a foundational guide and will likely require optimization for the target compound.

Representative Synthesis of an Aryl Difluoromethyl Ether

The synthesis of the difluoromethoxy group on a phenolic core can be achieved through various methods. A common approach involves the use of a difluorocarbene precursor, such as sodium chlorodifluoroacetate. The following is an adapted, general protocol for the difluoromethylation of a phenol.

Objective: To synthesize an aryl difluoromethyl ether from a corresponding phenol.

Materials:

-

Substituted Phenol (e.g., 3-bromo-5-fluorophenol as a precursor)

-

Sodium chlorodifluoroacetate

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of the substituted phenol (1.0 eq) in DMF in a round-bottom flask, add potassium carbonate (2.0 eq).

-

Add sodium chlorodifluoroacetate (1.5 eq) to the stirring mixture.

-

Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired aryl difluoromethyl ether.

Workflow for Representative Synthesis:

Representative Analysis by High-Performance Liquid Chromatography (HPLC)

The purity and quantification of this compound can be assessed using reverse-phase HPLC. The following is a general method for the analysis of brominated phenols, which would require optimization for the specific analyte.[2][3][4][5]

Objective: To determine the purity of a sample of a brominated phenol by RP-HPLC.

Instrumentation and Materials:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA) or Formic acid (optional, for pH adjustment)

-

Sample of the brominated phenol dissolved in a suitable solvent (e.g., acetonitrile)

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% TFA

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

Gradient: A linear gradient from 30% B to 100% B over 20 minutes is a good starting point.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 280 nm (or a wavelength of maximum absorbance for the specific compound)

-

Injection Volume: 10 µL

Procedure:

-

Prepare the mobile phases and degas them.

-

Equilibrate the HPLC system with the initial mobile phase composition (e.g., 70% A, 30% B) until a stable baseline is achieved.

-

Prepare a standard solution of the analyte at a known concentration in the mobile phase.

-

Inject the standard solution to determine the retention time and response factor.

-

Inject the sample solution.

-

Analyze the resulting chromatogram to determine the purity based on the peak area percentage.

Workflow for Representative HPLC Analysis:

Hypothetical Biological Activity: Modulation of the Nrf2 Signaling Pathway

While no specific biological activity has been reported for this compound, phenolic compounds are well-known modulators of various cellular signaling pathways. One such pathway is the Keap1-Nrf2 antioxidant response pathway.

The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, reactive cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes, including those encoding for antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1) and enzymes involved in glutathione biosynthesis.

Many phenolic compounds are known to activate the Nrf2 pathway, either by directly reacting with Keap1 or by inducing mild oxidative stress that triggers the dissociation of Nrf2 from Keap1. Given its phenolic structure, it is plausible that this compound could act as an activator of the Nrf2 pathway. This is a hypothetical interaction that would require experimental validation.

Hypothetical Nrf2 Signaling Pathway Activation:

Conclusion

This compound is a chemical entity with limited publicly available experimental data. This technical guide has provided a consolidated source of its known identifiers and a range of predicted physicochemical properties to aid researchers in their initial assessments. The included representative experimental protocols for synthesis and analysis, although not specific to the target compound, offer valuable starting points for methodological development. The discussion of the Nrf2 signaling pathway provides a plausible, albeit hypothetical, framework for investigating the potential biological activities of this molecule. It is imperative that the predicted data and generalized protocols presented herein are validated through rigorous experimental work to fully characterize this promising compound.

References

- 1. 1807244-29-6|3-Bromo-2-(difluoromethoxy)-5-fluorophenol|BLD Pharm [bldpharm.com]

- 2. Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-Bromo-2-difluoromethoxy-5-fluorophenol

CAS Number: 1807244-29-6[1][2]

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 3-Bromo-2-difluoromethoxy-5-fluorophenol, a halogenated phenol derivative of interest in medicinal chemistry and organic synthesis. Due to the limited publicly available data for this specific compound, this guide leverages information on structurally related molecules to provide insights into its potential properties, synthesis, and applications.

Physicochemical Properties and Data Presentation

| Property | Value | Source |

| Molecular Formula | C₆H₄BrFO | PubChem[3] |

| Molecular Weight | 191.00 g/mol | PubChem[3] |

| CAS Number | 156682-53-0 | PubChem[3] |

| Appearance | Not specified | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Density | Not specified | |

| XLogP3 | 2.4 | PubChem[3] |

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly detailed in the available literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of fluorinated and brominated phenols. A general approach would likely involve the introduction of the bromine, fluorine, and difluoromethoxy groups onto a phenol backbone through a series of regioselective reactions.

A representative experimental protocol for the synthesis of a related compound, 3-fluorophenol, from 1-fluoro-3-iodobenzene is detailed below. This provides an illustrative example of the methodologies employed in the synthesis of fluorophenols.[4]

Hypothetical Synthesis of 3-Fluorophenol:

-

Reaction Setup: A reaction vessel equipped with a magnetic stirrer is charged with Hexadecachlorocopper phthalocyanine (as a catalyst) and sodium hydroxide. The vessel is then evacuated and backfilled with argon three times to ensure an inert atmosphere.[4]

-

Solvent and Reagent Addition: Dimethyl sulfoxide (DMSO) and water are added to the vessel under an argon atmosphere. Subsequently, 1-fluoro-3-iodobenzene is added.[4]

-

Reaction Conditions: The reaction mixture is heated to 110°C and stirred for 6 hours.[4]

-

Work-up: Upon completion, the reaction is cooled to room temperature and diluted with a saturated brine solution. The pH is adjusted to 6-7 with dilute hydrochloric acid.[4]

-

Extraction and Purification: The product is extracted with ethyl acetate. The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product is purified by flash column chromatography.[4]

Reactivity and Potential Applications in Drug Discovery

The unique combination of functional groups in this compound suggests its potential as a versatile building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery.

Functional Group Reactivity:

-

Phenolic Hydroxyl Group: The hydroxyl group can undergo O-alkylation, O-acylation, and can be converted to a triflate for cross-coupling reactions.

-

Bromo Group: The bromine atom is susceptible to various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of diverse substituents.

-

Fluoro Group: The fluorine atom on the aromatic ring can influence the acidity of the phenol and the electronic properties of the molecule, potentially enhancing binding affinity to biological targets.[5]

-

Difluoromethoxy Group: The difluoromethoxy (OCF₂H) group is of significant interest in medicinal chemistry. It is often used as a bioisostere for a methoxy or hydroxyl group and can improve metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group can also act as a lipophilic hydrogen bond donor.[6][7][8]

Potential Biological Activity:

Bromophenols are a class of compounds known to exhibit a range of biological activities, including antioxidant and anticancer properties.[9] The incorporation of fluorine and a difluoromethoxy group can further modulate these activities and improve the pharmacokinetic profile of potential drug candidates.

Mandatory Visualizations

The following diagrams illustrate a hypothetical workflow for the synthesis of a fluorophenol and a conceptual signaling pathway where a derivative of this compound might act.

Caption: A generalized workflow for the synthesis of a fluorophenol.

Caption: A diagram of a hypothetical signaling pathway inhibited by a bromophenol derivative.

References

- 1. 1807244-29-6(this compound) | Kuujia.com [ko.kuujia.com]

- 2. 1807244-29-6|3-Bromo-2-(difluoromethoxy)-5-fluorophenol|BLD Pharm [bldpharm.com]

- 3. 3-Bromo-2-fluorophenol | C6H4BrFO | CID 18401257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Fluorophenol synthesis - chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Analytical Profile of Halogenated Phenols: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the spectroscopic characterization of halogenated phenolic compounds, with a focus on the data types relevant to the analysis of molecules such as 3-Bromo-2-difluoromethoxy-5-fluorophenol . While a comprehensive public dataset for this specific compound is not currently available, this document provides key spectroscopic information for structurally related compounds and outlines the standard methodologies for acquiring such data. A supplier, BLDpharm, has indicated the availability of NMR, HPLC, and LC-MS data for this compound (CAS 1807244-29-6)[1].

Spectroscopic Data of Related Halogenated Phenols

To provide a relevant analytical framework, the following tables summarize key spectroscopic data for commercially available, structurally similar compounds. This information serves as a valuable reference for anticipating the spectral characteristics of this compound.

Table 1: Physical and Chemical Properties of Related Phenolic Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 3-Bromo-5-fluorophenol | 433939-27-6 | C₆H₄BrFO | 191.00 | White to orange to green powder/crystal | 36-40 |

| 2-Bromo-5-fluorophenol | 147460-41-1 | C₆H₄BrFO | 191.00 | Not specified | Not specified |

| 3-Fluorophenol | 372-20-3 | C₆H₅FO | 112.10 | Not specified | Not specified |

| 3-Bromophenol | 591-20-8 | C₆H₅BrO | 173.007 | Not specified | Not specified |

Data sourced from Sigma-Aldrich, CymitQuimica[2], PubChem[3][4], and the NIST WebBook[5].

Table 2: Mass Spectrometry Data for 2-Bromo-5-fluorophenol

| Parameter | Value |

| Library | Main library |

| Top Peak (m/z) | 192 |

| 2nd Highest Peak (m/z) | 190 |

| 3rd Highest Peak (m/z) | 83 |

| Total Peaks | 106 |

Data sourced from PubChem[3].

Experimental Protocols

The following are generalized experimental methodologies for the spectroscopic analysis of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired spectral window.

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition : Acquire proton NMR spectra using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition : Carbon-13 NMR spectra are typically acquired using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

-

¹⁹F NMR Acquisition : For fluorinated compounds, fluorine-19 NMR is a crucial technique. A standard one-pulse experiment is typically used. Chemical shifts are referenced to an external standard such as CFCl₃.

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and report chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane - TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr for pellets) should be acquired and subtracted from the sample spectrum.

-

Data Analysis : Identify characteristic absorption bands corresponding to functional groups present in the molecule (e.g., O-H stretch for the phenol, C-F, C-Br, and C-O-C stretches).

Mass Spectrometry (MS)

-

Sample Introduction : Introduce the sample into the mass spectrometer via a suitable ionization method. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often used. For less volatile or thermally labile compounds, direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is preferred.

-

Instrumentation : Employ a mass spectrometer capable of high-resolution mass analysis (e.g., Time-of-Flight - TOF, or Orbitrap) to determine the accurate mass of the molecular ion.

-

Data Acquisition : Acquire mass spectra over a relevant mass-to-charge (m/z) range. For ESI, both positive and negative ion modes should be tested to determine which provides better sensitivity.

-

Data Analysis : Determine the m/z of the molecular ion and compare it to the calculated exact mass of the compound. Analyze the fragmentation pattern to gain structural information. The isotopic pattern for bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel chemical entity.

References

- 1. 1807244-29-6|3-Bromo-2-(difluoromethoxy)-5-fluorophenol|BLD Pharm [bldpharm.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 2-Bromo-5-fluorophenol | C6H4BrFO | CID 2724600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Fluorophenol | C6H5FO | CID 9743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phenol, 3-bromo- [webbook.nist.gov]

The Difluoromethoxy Group (-OCF₂H): A Technical Guide to Its Role in Modern Drug Design

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, employed to fine-tune a molecule's physicochemical and pharmacokinetic properties. Among the array of fluorinated motifs, the difluoromethoxy group (-OCF₂H) has emerged as a uniquely versatile substituent. It offers a sophisticated tool to enhance metabolic stability, modulate lipophilicity, and introduce favorable intermolecular interactions, thereby improving a drug's overall profile. This guide provides an in-depth examination of the multifaceted role of the difluoromethoxy group, supported by quantitative data, experimental methodologies, and process visualizations to aid in its rational application in drug design.

Core Physicochemical Properties

The utility of the -OCF₂H group stems from a unique combination of electronic, steric, and hydrogen-bonding properties that distinguish it from its non-fluorinated counterpart, the methoxy group (-OCH₃), and other fluorinated analogs like the trifluoromethoxy group (-OCF₃).

Lipophilicity and Permeability

Lipophilicity, often measured as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While often considered a lipophilicity-enhancing group, the effect of the -OCF₂H moiety is highly context-dependent.[1] The change in logP when replacing a methyl group with a difluoromethyl group (ΔlogP) can range from slightly decreasing to moderately increasing (-0.1 to +0.4).[2][3][4] This nuanced effect allows for the fine-tuning of a molecule's polarity to optimize membrane permeability and bioavailability.[5][6] The difluoromethoxy group's ability to adjust its polarity based on its conformation and chemical environment gives it a "dynamic lipophilicity," allowing it to adapt to different biological surroundings.[7][8]

| Property | Value / Range | Context / Comparison | Source(s) |

| ΔlogP (XCF₂H vs. XCH₃) | -0.1 to +0.4 | Highly dependent on the electronic nature of the aromatic ring.[1] | [2][3][4] |

| Hansch Lipophilicity (π) | +1.04 (for -OCF₃) | The -OCF₂H group is slightly less lipophilic than -OCF₃.[9][10] | [9] |

| Conformational Impact | Can adopt polar or lipophilic conformations | Allows adaptation to the polarity of the molecular environment. | [7][8] |

Table 1. Lipophilicity parameters associated with the difluoromethoxy group.

Electronic Effects

The two highly electronegative fluorine atoms make the -OCF₂H group a moderate electron-withdrawing substituent, primarily through an inductive effect (σI).[11] This electronic pull influences the pKa of nearby functional groups and can alter the reactivity and metabolic stability of an aromatic ring. For instance, the calculated pKa of a phenol is lowered when a methoxy group is replaced by a difluoromethoxy group (~9.22 vs. ~8.52), indicating increased acidity.[10][12]

| Parameter | Description | Value / Observation | Source(s) |

| Hammett Constant (σ) | Describes electron-donating/withdrawing ability | σm = 0.31; σp = 0.18 | [13] |

| Electronic Nature | Overall effect on an aromatic system | Moderately electron-withdrawing | [11] |

| pKa Modulation | Effect on a neighboring phenol | Lowers pKa from ~9.22 (-OCH₃) to ~8.52 (-OCF₂H) | [10][12] |

Table 2. Electronic properties of the difluoromethoxy group.

Hydrogen Bonding Capability

A defining feature of the -OCF₂H group is the polarized C-H bond, which allows it to function as a hydrogen bond donor.[14][15] This capability is a key reason it is often considered a bioisostere of hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups.[2][4] The strength of this hydrogen bond donation is significant, comparable to that of thiophenols and anilines, though weaker than that of a hydroxyl group.[4][16][17] This interaction can introduce new, favorable binding interactions with biological targets, enhancing potency and selectivity.[2]

| Parameter | Value / Range | Comparison | Source(s) |

| Hydrogen Bond Acidity (A) | 0.085 - 0.126 | Similar to thiophenol and aniline; weaker than hydroxyl. | [2][4][16] |

| Interaction Type | C-F₂H···O/N | Can form short intramolecular contacts observed in crystal structures. | [15] |

| Bioisosteric Role | Acts as a surrogate for -OH, -SH, -NH₂ | Provides a less acidic, metabolically stable alternative. | [14][18] |

Table 3. Hydrogen bond donor properties of the difluoromethoxy group.

Impact on Drug Metabolism and Pharmacokinetics

One of the primary drivers for incorporating the -OCF₂H group is to improve metabolic stability.[6] Aryl methoxy groups are common metabolic hotspots, susceptible to oxidative O-demethylation by cytochrome P450 (CYP450) enzymes.[5][10] The strong C-F bonds and the electron-withdrawing nature of the -OCF₂H group make it highly resistant to this enzymatic cleavage, thereby blocking a major biotransformation pathway.[5][6][10] This enhanced stability can lead to a longer drug half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile.[6][19] For example, replacing a methoxy group with a difluoromethoxy group in phosphodiesterase-4 (PDE4) inhibitors was shown to significantly reduce the formation of reactive metabolites.[20]

References

- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. chimia.ch [chimia.ch]

- 8. Catalytic radical difluoromethoxylation of arenes and heteroarenes - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05390A [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]

- 15. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. | Semantic Scholar [semanticscholar.org]

- 17. Difluoromethyl bioisostere: examin ... | Article | H1 Connect [archive.connect.h1.co]

- 18. macmillan.princeton.edu [macmillan.princeton.edu]

- 19. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of Bromo and Fluoro Groups in 3-Bromo-2-difluoromethoxy-5-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the chemical reactivity of the bromo and fluoro substituents in 3-Bromo-2-difluoromethoxy-5-fluorophenol. This molecule presents a unique case study in regioselectivity due to the complex interplay of its substituent groups: a strongly activating hydroxyl group, a moderately electron-withdrawing difluoromethoxy group, and two halogen atoms with differing reactivity profiles. This document outlines the predicted reactivity for key classes of aromatic functionalization reactions, provides detailed experimental protocols for their execution, and presents a logical framework for predicting reaction outcomes.

Introduction

This compound is a polysubstituted aromatic compound with significant potential as a building block in medicinal chemistry and drug development. The strategic functionalization of its bromo and fluoro groups allows for the introduction of diverse molecular fragments, enabling the synthesis of novel chemical entities. Understanding the relative reactivity of these two halogens is paramount for designing efficient and selective synthetic routes. This guide will delve into the electronic and steric factors governing this reactivity, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Analysis of Substituent Effects

The reactivity of the aromatic ring and its substituents is governed by the cumulative electronic and steric effects of all groups present. In this compound, we have a combination of activating and deactivating groups whose directing effects can be either synergistic or antagonistic.[1][2][3]

-

Hydroxyl Group (-OH): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance.[4][5]

-

Bromo (-Br) and Fluoro (-F) Groups: Halogens are generally deactivating due to their inductive electron withdrawal but are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance.[4][6]

-

Difluoromethoxy Group (-OCF2H): This group is moderately electron-withdrawing, primarily through a strong inductive effect.[7]

The interplay of these groups dictates the electron density at each carbon atom of the benzene ring, thereby influencing the propensity and position of attack for different reagents.

Predicted Reactivity

Based on established principles of organic chemistry, the bromo and fluoro groups in this compound are expected to exhibit distinct reactivity profiles in different reaction types.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl > F. This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond.[8] Therefore, the bromo group at the C3 position is expected to be significantly more reactive than the fluoro group at the C5 position in reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.[9][10] This chemoselectivity allows for the selective functionalization of the C-Br bond while leaving the C-F bond intact for subsequent transformations.

The ortho-difluoromethoxy group may exert a minor steric hindrance on the adjacent bromo group, potentially modulating its reactivity, but the inherent reactivity difference between C-Br and C-F bonds is the dominant factor.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution reactions are favored on electron-poor aromatic rings, and the reactivity of the leaving group generally follows the order: F > Cl > Br > I. This is because the highly electronegative fluorine atom polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and better able to stabilize the negative charge in the Meisenheimer intermediate.[11]

In this compound, the presence of the electron-withdrawing difluoromethoxy group, coupled with the inherent reactivity of the C-F bond, suggests that the fluoro group at the C5 position is more susceptible to nucleophilic attack than the bromo group at the C3 position . The strongly activating hydroxyl group, however, generally disfavors SNAr by increasing the electron density of the ring. This antagonistic effect means that forcing conditions may be necessary to achieve SNAr.[11]

Data Presentation

Table 1: Hammett Constants for Relevant Substituents

| Substituent | σmeta | σpara | Electronic Effect |

| -OH | +0.12 | -0.37 | Strongly Electron-Donating |

| -F | +0.34 | +0.06 | Weakly Electron-Withdrawing |

| -Br | +0.39 | +0.23 | Weakly Electron-Withdrawing |

| -OCF2H | +0.31 | +0.13 | Moderately Electron-Withdrawing[7] |

Data for -OH, -F, and -Br are standard literature values. Data for -OCF2H is from cited literature.[7]

Table 2: General Reactivity Trends for Bromo and Fluoro Groups

| Reaction Type | More Reactive Group | Less Reactive Group | Rationale |

| Palladium-Catalyzed Cross-Coupling | Bromo | Fluoro | Lower C-Br bond dissociation energy.[8] |

| Nucleophilic Aromatic Substitution (SNAr) | Fluoro | Bromo | Higher electronegativity of F stabilizes the Meisenheimer intermediate.[11] |

Experimental Protocols

The following are detailed, generalized protocols for key reactions. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) will be necessary for this specific substrate.

Protocol for Selective Suzuki-Miyaura Coupling of the Bromo Group

Objective: To selectively couple an aryl or vinyl boronic acid at the C3 position.

Materials:

-

This compound

-

Aryl or vinyl boronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

-

Base (e.g., K2CO3, Cs2CO3, 2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane/water, toluene/water)

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst.

-

Add the degassed solvent system.

-

Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol for Selective Buchwald-Hartwig Amination of the Bromo Group

Objective: To selectively couple a primary or secondary amine at the C3 position.

Materials:

-

This compound

-

Amine (1.1 - 1.5 equivalents)

-

Palladium pre-catalyst (e.g., Pd2(dba)3, 1-2 mol%)

-

Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)

-

Base (e.g., NaOt-Bu, K3PO4, 1.5-2.5 equivalents)

-

Anhydrous solvent (e.g., toluene, 1,4-dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium pre-catalyst and the phosphine ligand to a dry Schlenk tube.

-

Add the solvent and stir for a few minutes to allow for catalyst activation.

-

Add this compound (1.0 eq), the amine (1.2 eq), and the base (2.0 eq).

-

Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 90-120 °C).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Protocol for Nucleophilic Aromatic Substitution of the Fluoro Group

Objective: To substitute the fluoro group at the C5 position with a nucleophile.

Materials:

-

This compound

-

Nucleophile (e.g., sodium methoxide, sodium thiophenoxide, 1.5-3.0 equivalents)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)

-

Base (if the nucleophile is not used in its salt form, e.g., K2CO3, Cs2CO3)

Procedure:

-

To a dry round-bottom flask, add this compound (1.0 eq) and the solvent.

-

Add the nucleophile (and base, if necessary).

-

Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C). Note that due to the activating hydroxyl group, higher temperatures may be required.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine to remove the high-boiling solvent.

-

Dry the organic phase, filter, and concentrate.

-

Purify the crude product by column chromatography.

Visualizations

The following diagrams, generated using the DOT language, illustrate the logical pathways and key mechanistic features of the reactions discussed.

Figure 1: Decision tree for predicting the reactive site based on reaction type.

Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.

Figure 3: Stepwise mechanism of Nucleophilic Aromatic Substitution (SNAr).

Conclusion

The reactivity of the bromo and fluoro groups in this compound is highly dependent on the chosen reaction conditions. The bromo group is the preferred site for functionalization via palladium-catalyzed cross-coupling reactions, offering a reliable handle for the introduction of carbon and heteroatom substituents. Conversely, the fluoro group is the more likely site for nucleophilic aromatic substitution, although the activating nature of the hydroxyl group presents a challenge that may require forcing conditions. This guide provides a foundational understanding and practical protocols to aid researchers in the selective functionalization of this versatile building block. Further empirical studies are warranted to quantify the relative reaction rates and to fully optimize the selective transformations of this promising molecule.

References

- 1. EAS:Synergistic and Competitive Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Substituents, Effect of Substituents on Reactivity and Orientation of Mono Substituted Benzene Compounds Towards Electrophilic Substitution Reaction | Pharmaguideline [pharmaguideline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. leah4sci.com [leah4sci.com]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 9. research.polyu.edu.hk [research.polyu.edu.hk]

- 10. researchgate.net [researchgate.net]

- 11. Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Procurement and Application of 3-Bromo-2-difluoromethoxy-5-fluorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Bromo-2-difluoromethoxy-5-fluorophenol, a specialized chemical intermediate crucial for advancements in pharmaceutical and agrochemical research. This document outlines key suppliers, purchasing information, a representative synthesis protocol, and quality control methodologies. Additionally, it features visualizations for procurement workflows and a hypothetical signaling pathway to illustrate its potential application in drug discovery.

Core Compound Information and Procurement

This compound is a highly functionalized aromatic compound, making it a valuable building block in the synthesis of complex molecules. Its distinct substitution pattern offers multiple reaction sites for medicinal chemists to explore in the development of novel therapeutic agents.

Supplier and Chemical Identification

Primary sourcing for this compound has been identified through BLDpharm, a supplier of pharmaceutical intermediates. Researchers are advised to contact the supplier directly for the most current pricing and availability.

| Identifier | Information | Source |

| Chemical Name | This compound | BLDpharm |

| CAS Number | 1807244-29-6 | BLDpharm[1] |

| Availability | In Stock (Contact for details) | BLDpharm |

| Available Data | NMR, HPLC, LC-MS, UPLC | BLDpharm[1] |

Representative Synthesis and Experimental Protocols

Postulated Synthesis Pathway

A potential synthetic route could commence from a commercially available substituted catechol, followed by selective etherification, bromination, and fluorination steps.

-

Selective Difluoromethoxylation: Starting with a suitable brominated and fluorinated catechol, one of the hydroxyl groups can be selectively reacted with a difluorocarbene source, such as chlorodifluoromethane (Freon-22), under basic conditions. This Williamson ether synthesis variant would yield the difluoromethoxy group.

-

Bromination: If starting from a precursor without the bromo substituent, electrophilic aromatic substitution using a brominating agent like N-Bromosuccinimide (NBS) in the presence of a suitable solvent can introduce the bromine atom at the desired position, directed by the existing activating and deactivating groups.

-

Fluorination: The introduction of the fluorine atom could be achieved through various methods, including a Schiemann reaction on a corresponding aniline or through nucleophilic aromatic substitution on a suitably activated precursor.

General Quality Control Experimental Protocol

Ensuring the purity and identity of this compound is critical for its use in further synthetic steps. A general quality control workflow would involve the following analytical techniques.

Objective: To confirm the identity and assess the purity of this compound.

Methodology:

-

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

-

Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum (typically around 254 nm).

-

Procedure: A sample of the compound is dissolved in a suitable solvent (e.g., acetonitrile) and injected into the HPLC system. The retention time and peak purity are analyzed to determine the compound's purity.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the proton environment of the molecule. The spectrum should show distinct signals for the aromatic protons and potentially the proton of the hydroxyl group.

-

¹³C NMR: To identify all carbon atoms in the molecule, including the difluoromethoxy carbon.

-

¹⁹F NMR: This is particularly important for this molecule to confirm the presence and chemical environment of both the fluorine atom on the ring and the two fluorine atoms of the difluoromethoxy group.

-

Procedure: A sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed using a high-field NMR spectrometer. The chemical shifts, coupling constants, and integration of the signals are used to confirm the structure.

-

-

Mass Spectrometry (MS):

-

Technique: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

-

Procedure: The sample is introduced into the mass spectrometer to determine its molecular weight. The fragmentation pattern can also provide further structural information.

-

Visualizing Workflows and Applications

To aid researchers, the following diagrams illustrate a typical procurement workflow and a hypothetical application of a derivative of this compound in a biological context.

Caption: A typical workflow for the procurement of a chemical intermediate.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

The functional groups on this compound make it an ideal starting material for creating libraries of compounds for high-throughput screening. For instance, the phenol can be a site for ether or ester linkages, while the bromo group is amenable to cross-coupling reactions such as Suzuki or Buchwald-Hartwig aminations, allowing for the introduction of diverse molecular fragments.[2][3] These reactions are fundamental in modern drug discovery for creating carbon-carbon and carbon-nitrogen bonds.[2][3] The difluoromethoxy group is often used as a bioisostere for a methoxy or hydroxyl group, which can improve metabolic stability and binding affinity. The fluorine atom can also enhance binding properties and metabolic resistance.

References

safety, handling, and disposal of 3-Bromo-2-difluoromethoxy-5-fluorophenol

Absence of comprehensive data for 3-Bromo-2-difluoromethoxy-5-fluorophenol necessitates a precautionary approach based on analogous compounds.

An in-depth technical guide on the is not feasible at this time due to the lack of publicly available scientific literature and safety documentation for this specific compound. Researchers, scientists, and drug development professionals should exercise extreme caution and treat this chemical as potentially hazardous.

In the absence of direct data, this guide provides a summary of information for a structurally similar compound, 3-Bromo-5-fluorophenol , to offer general guidance. However, it is crucial to note that the difluoromethoxy group in the target compound may significantly alter its chemical, physical, and toxicological properties. This information should be used as a preliminary reference only and not as a substitute for a compound-specific Safety Data Sheet (SDS).

Safety and Hazard Information (Based on 3-Bromo-5-fluorophenol)

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the hazard classifications for the analogous compound 3-Bromo-5-fluorophenol are presented below. It is imperative to handle the target compound with the assumption of similar or greater hazards.

Table 1: Hazard Identification for 3-Bromo-5-fluorophenol [1][2]

| Hazard Class | GHS Classification | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

Precautionary Statements: [1][2]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage

Given the hazard profile of similar compounds, stringent safety measures are recommended for handling this compound.

2.1. Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended as a minimum:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes. For larger quantities or in case of potential splashing, an apron or chemical-resistant suit may be necessary.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.

2.2. Safe Handling Practices

-

Avoid all personal contact, including inhalation.[1]

-

Use in a well-ventilated area.[1]

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

2.3. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal

Unused or waste this compound should be disposed of as hazardous waste.

-

Disposal Method: Contact a licensed professional waste disposal service to dispose of this material.[1]

-

Regulatory Compliance: Disposal must be in accordance with all applicable federal, state, and local environmental regulations.

Experimental Protocols

No specific experimental protocols involving this compound were found in the public domain. Researchers will need to develop their own protocols based on the intended application, incorporating the safety and handling precautions outlined in this guide.

Visualizations

As no signaling pathways or experimental workflows for this compound are available, the following logical workflow diagram illustrates a general process for handling a novel or uncharacterized chemical compound in a research setting.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 3-Bromo-2-difluoromethoxy-5-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and synthetic strategies for the utilization of 3-Bromo-2-difluoromethoxy-5-fluorophenol as a versatile starting material for the synthesis of valuable pharmaceutical intermediates. The presence of orthogonal functional groups—a reactive bromine atom for cross-coupling, a phenolic hydroxyl group for etherification or cyclization, and the electron-withdrawing difluoromethoxy and fluoro groups—makes this compound a unique building block for accessing complex molecular architectures.

While direct literature on the reactivity of this compound is not extensively available, this document outlines robust and adaptable protocols based on well-established synthetic transformations of similarly substituted phenols and aryl bromides. The provided methods are intended to serve as a foundational guide for researchers to develop specific synthetic routes towards their target pharmaceutical intermediates.

Key Synthetic Strategies

The strategic location of the bromo, fluoro, and difluoromethoxy substituents on the phenol ring allows for a range of selective transformations. The primary synthetic pathways envisioned from this starting material include the formation of substituted benzofurans, chromenones, and biaryl compounds, all of which are privileged scaffolds in medicinal chemistry.

Caption: Key synthetic pathways from this compound.

I. Synthesis of Substituted Benzofuran Intermediates

Benzofuran derivatives are core structures in numerous biologically active compounds, including kinase inhibitors. The synthesis of substituted benzofurans from this compound can be achieved through several established methods.

A. One-Step Synthesis via Reaction with α-Haloketones

A direct and regioselective method for the synthesis of benzofurans involves the reaction of phenols with α-haloketones, often promoted by a Lewis acid like titanium tetrachloride. This approach combines a Friedel–Crafts-like alkylation and an intramolecular cyclodehydration in a single step.[1][2]

Experimental Protocol:

-

To a solution of this compound (1.0 equiv.) and an appropriate α-haloketone (1.2 equiv.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add titanium tetrachloride (2.0 equiv.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by pouring it into ice-water.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired substituted benzofuran.

Quantitative Data Summary (based on analogous reactions):

| Reactant 1 (Phenol) | Reactant 2 (α-Haloketone) | Product | Yield (%) | Reference |

| Substituted Phenols | 2-chlorocyclohexanone | Substituted tetrahydrodibenzofurans | 70-95 | [1] |

| Naphthols | 2-bromo-1-phenylethanone | Substituted naphthofurans | 60-85 | [1] |

graph "Benzofuran_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#34A853"];Start [label="3-Bromo-2-difluoromethoxy-\n5-fluorophenol", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Reagent [label="α-Haloketone", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Friedel-Crafts Alkylation\nIntermediate"]; Product [label="Substituted Benzofuran", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Intermediate [label="TiCl4"]; Reagent -> Intermediate; Intermediate -> Product [label="Intramolecular\nCyclodehydration"]; }

Caption: Workflow for one-step benzofuran synthesis.

II. Synthesis of Fluorinated Chromenone Derivatives

Fluorinated chromenones are important scaffolds in medicinal chemistry, with applications as enzyme inhibitors and anticancer agents.[3] The synthesis can proceed through the reaction of the starting phenol with a suitable three-carbon synthon, followed by cyclization.

A. Synthesis via Claisen-Schmidt Condensation and Oxidative Cyclization

This two-step process involves the initial formation of a chalcone intermediate by reacting an ortho-hydroxyacetophenone (derived from the starting phenol) with an aldehyde, followed by an oxidative cyclization to form the chromenone ring.

Experimental Protocol:

Step 1: Synthesis of the ortho-hydroxyacetophenone derivative (if not commercially available) This would typically involve a Friedel-Crafts acylation or a similar method to introduce an acetyl group ortho to the hydroxyl group of the starting phenol. The specific conditions would need to be optimized.

Step 2: Claisen-Schmidt Condensation to form the Chalcone

-

To a solution of the ortho-hydroxyacetophenone derivative (1.0 equiv.) and a suitable benzaldehyde (1.1 equiv.) in ethanol, add a solution of potassium hydroxide (3.0 equiv.) in water.

-

Stir the mixture at room temperature for 12-24 hours.

-

Pour the reaction mixture into ice-water and acidify with dilute HCl.

-

Collect the precipitated solid by filtration, wash with water, and dry to obtain the crude chalcone.

Step 3: Oxidative Cyclization to the Chromenone

-

Dissolve the crude chalcone (1.0 equiv.) in dimethyl sulfoxide (DMSO).

-

Add a catalytic amount of iodine (0.1 equiv.).

-

Heat the reaction mixture at 100-120 °C for 2-4 hours.

-

After cooling to room temperature, pour the mixture into a solution of sodium thiosulfate to quench the excess iodine.

-

Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to yield the desired fluorinated chromenone.

Quantitative Data Summary (based on analogous reactions):

| Chalcone Precursor | Product | Yield (%) | Reference |

| Various 2'-hydroxychalcones | 2-Aryl-4H-chromen-4-ones | 60-85 | [4] |

graph "Chromenone_Synthesis" {

layout=dot;

rankdir=LR;

node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"];

edge [fontname="Arial", fontsize=9, color="#34A853"];

Start [label="o-Hydroxyacetophenone\nderivative", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Aldehyde [label="Aldehyde", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Chalcone [label="Chalcone Intermediate"];

Chromenone [label="Fluorinated Chromenone", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Chalcone [label="KOH, EtOH"];

Aldehyde -> Chalcone;

Chalcone -> Chromenone [label="I2, DMSO"];

}```

Caption: Workflow for fluorinated chromenone synthesis.

III. Synthesis of Biaryl Intermediates via Palladium-Catalyzed Cross-Coupling

The bromine atom inthis compound is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, to form C-C bonds. These reactions are among the most powerful tools for the synthesis of biaryl and aryl-alkyne pharmaceutical intermediates.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples the aryl bromide with a boronic acid or boronate ester. This reaction is known for its high functional group tolerance.

Experimental Protocol:

- In a reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base such as potassium carbonate (2.0-3.0 equiv.).

- Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

- Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for15-30 minutes.

- Heat the reaction mixture to 80-100 °C and stir for4-16 hours, monitoring by TLC or LC-MS.

- After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

- Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

- Purify the residue by column chromatography to obtain the biaryl product.

Quantitative Data Summary (based on analogous reactions):

Aryl Bromide

Boronic Acid

Catalyst

Base

Yield (%)

Reference

1-Bromo-4-fluorobenzene

Phenylboronic acid

G-COOH-Pd-10

K₂CO₃

>90

5-Bromoindazoles

N-Boc-2-pyrroleboronic acid

Pd(dppf)Cl₂

K₂CO₃

80-95

B. Sonogashira Coupling

The Sonogashira coupling reaction is used to form a C-C bond between the aryl bromide and a terminal alkyne, and is instrumental in synthesizing aryl-alkyne intermediates.

Experimental Protocol:

- To a degassed solution of this compound (1.0 equiv.), a terminal alkyne (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (1-3 mol%) in a suitable solvent such as THF or DMF, add a base, typically an amine like triethylamine or diisopropylamine.

- Stir the reaction mixture under an inert atmosphere at room temperature to 60 °C for2-12 hours until the starting material is consumed (monitored by TLC or LC-MS).

- Filter the reaction mixture through a pad of celite to remove the catalyst.

- Concentrate the filtrate and partition the residue between water and an organic solvent (e.g., ethyl acetate).

- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

- Purify the crude product by column chromatography to yield the aryl-alkyne.

Quantitative Data Summary (based on analogous reactions):

Aryl Halide

Alkyne

Catalyst System

Base

Yield (%)

Reference

Aryl Bromides

2-Methyl-3-butyn-2-ol

Pd(OAc)₂/SPhos

TBAF

85-98

Heterocyclic Bromides

Various Acetylenes

Water-soluble Pd complex

K₂CO₃

>90

graph "Cross_Coupling" {

layout=dot;

rankdir=LR;

node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"];

edge [fontname="Arial", fontsize=9, color="#34A853"];

Start [label="3-Bromo-2-difluoromethoxy-\n5-fluorophenol", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Suzuki_Reagent [label="Arylboronic Acid", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Sonogashira_Reagent [label="Terminal Alkyne", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Biaryl_Product [label="Biaryl Intermediate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

ArylAlkyne_Product [label="Aryl-Alkyne Intermediate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Biaryl_Product [label="Suzuki Coupling\n(Pd catalyst, base)"];

Suzuki_Reagent -> Biaryl_Product;

Start -> ArylAlkyne_Product [label="Sonogashira Coupling\n(Pd/Cu catalyst, base)"];

Sonogashira_Reagent -> ArylAlkyne_Product;

}

Caption: Workflow for Palladium-Catalyzed Cross-Coupling Reactions.

Conclusion

This compound is a highly functionalized building block with significant potential for the synthesis of diverse pharmaceutical intermediates. The protocols outlined in these application notes provide a starting point for the development of synthetic routes to benzofurans, chromenones, and biaryl compounds. Researchers are encouraged to adapt and optimize these methods for their specific target molecules, taking into account the electronic and steric properties of this unique starting material.

References

- 1. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Bromo-2-difluoromethoxy-5-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 3-Bromo-2-difluoromethoxy-5-fluorophenol in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by its fluorine and difluoromethoxy substituents.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] this compound is a valuable substrate for these reactions, providing access to a wide array of biaryl and heteroaryl structures. The electron-withdrawing nature of the fluorine and difluoromethoxy groups can influence the reactivity of the aryl bromide, and the phenolic hydroxyl group offers a handle for further functionalization or can modulate the electronic properties of the aromatic ring.

Key Reaction Parameters

Successful Suzuki coupling of this compound with various boronic acids or their derivatives is dependent on the careful selection of several key parameters:

-

Palladium Catalyst: The choice of the palladium source and its corresponding ligand is critical. Common catalysts include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).

-

Ligand: Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. Examples include triphenylphosphine (PPh₃), and more specialized ligands like XPhos.

-

Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are frequently used.

-

Solvent: The reaction is typically carried out in a mixture of an organic solvent and water. Common solvent systems include 1,4-dioxane/water, toluene/water, and N,N-dimethylformamide (DMF)/water.

-

Boronic Acid/Ester: A wide range of aryl and heteroaryl boronic acids or their corresponding pinacol esters can be used as coupling partners.

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling of a Substituted Aryl Bromide

This protocol is adapted from a general method for the Suzuki-Miyaura coupling of aryl bromides.[2][3]

Reaction Scheme:

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

-

XPhos (0.04 equivalents)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

1,4-Dioxane

-

Water (degassed)

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and XPhos (0.04 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask.

-

Heat the reaction mixture to 90-100 °C and stir for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling of a Brominated Phenolic Compound

This protocol is based on conditions reported for the coupling of other brominated phenolic compounds.[4]

Materials:

-

This compound

-

Arylboronic acid (1.5 equivalents)

-

Palladium on carbon (Pd/C, 10 wt. %) (0.05 equivalents)

-

Sodium carbonate (Na₂CO₃) (2.0 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Water

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) and the arylboronic acid (1.5 mmol) in a mixture of DMF (8 mL) and water (2 mL).

-

Add sodium carbonate (2.0 mmol) and palladium on carbon (0.05 mmol).

-

Heat the mixture to 80-90 °C with vigorous stirring for 6-16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and add water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

-

Purify the residue by flash chromatography.

Data Presentation